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Compound of Interest

Compound Name: (1S,2S)-2-methylcyclohexan-1-ol

Cat. No.: B7822508

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-methylcyclohexan-1-ol is a chiral secondary alcohol belonging to the family of
substituted cyclohexanols. Its specific stereochemistry, with the methyl and hydroxyl groups in
a trans-diaxial or trans-diequatorial conformation on a cyclohexane ring, imparts distinct
physical, chemical, and potentially biological properties. This technical guide provides a
comprehensive literature review of (1S,2S)-2-methylcyclohexan-1-ol, focusing on its
synthesis, physicochemical properties, and known biological interactions. The information is
presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry,
and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (1S,2S)-2-methylcyclohexan-1-ol is
presented in Table 1. This data is essential for its handling, characterization, and application in
experimental settings.
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Property Value Reference

Molecular Formula C7H140 [1]

Molecular Weight 114.19 g/mol [1]

Appearance Colorless liquid General technical knowledge

167.2-167.6 °C (for trans

Boiling Point , (2]
isomer)

Melting Point -21 °C (for trans isomer) [2]

) 0.924 g/mL at 25 °C (for trans

Density , [2]
isomer)

Refractive Index n20/D 1.461 (for trans isomer) [2]
NDVWOBYBJYUSMF-

InChl Key [2]

RNFRBKRXSA-N

Synthesis of (1S,2S)-2-Methylcyclohexan-1-ol

The stereoselective synthesis of (1S,2S)-2-methylcyclohexan-1-ol is a key challenge for its
study and application. The primary route to 2-methylcyclohexanol isomers is the reduction of 2-
methylcyclohexanone. However, achieving high diastereoselectivity and enantioselectivity for
the (1S,2S) isomer requires specific synthetic strategies.

Key Synthetic Approaches

Several methods have been explored for the synthesis of 2-methylcyclohexanol stereocisomers:

e Reduction of 2-Methylcyclohexanone: This is the most direct approach. The choice of
reducing agent and reaction conditions is critical to control the stereochemical outcome. The
use of bulky reducing agents tends to favor the formation of the thermodynamically more
stable trans isomer. For enantioselective reductions, chiral catalysts or biocatalysts are
necessary.

» Hydroboration-Oxidation of 1-Methylcyclohexene: This method typically yields the trans-2-
methylcyclohexanol. The use of chiral boranes can induce enantioselectivity.
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» Epoxide Ring-Opening: The ring-opening of 1,2-epoxy-1-methylcyclohexane with a hydride
reagent can also produce trans-2-methylcyclohexanol.

Experimental Protocol: Asymmetric Reduction of 2-
Methylcyclohexanone (lllustrative)

While a specific protocol for the synthesis of (1S,2S)-2-methylcyclohexan-1-ol with high
enantiomeric excess is not readily available in the public literature, a general approach using a
chiral catalyst is outlined below. The selection of the specific chiral ligand and metal catalyst is
crucial and would typically be determined through experimental screening.

Reaction: Asymmetric reduction of 2-methylcyclohexanone.

Reagents and Materials:

2-methylcyclohexanone

Chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand like
BINAP)

Hydrogen gas (Hz) or a hydrogen donor (e.g., isopropanol)

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the
anhydrous solvent.

e Add 2-methylcyclohexanone to the solution.

« If using hydrogen gas, purge the vessel with H2 and maintain a positive pressure. If using a
hydrogen donor, add it to the reaction mixture.

« Stir the reaction at a controlled temperature (e.g., room temperature or elevated
temperature) and monitor its progress by a suitable analytical technique (e.g., gas
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chromatography or thin-layer chromatography).

o Upon completion, quench the reaction and remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel to isolate the (1S,2S)-2-
methylcyclohexan-1-ol.

» Determine the yield and enantiomeric excess of the product using chiral gas chromatography
or chiral high-performance liquid chromatography.

Quantitative Data (Hypothetical):

Parameter Value
Yield 85%
Enantiomeric Excess (ee€) >95%

Biological Activity and Potential Applications

The biological activity of specific stereocisomers can differ significantly from their racemic
mixtures or other stereoisomers.[3][4][5] While the biological profile of (1S,2S)-2-
methylcyclohexan-1-ol is not extensively documented, some insights can be drawn from
related compounds and general principles.

Known Biological Interactions of Related Compounds

 trans-2-Methylcyclohexanol: The trans isomer has been used in a fragment-based
crystallographic screening against HIV protease.[2][5] This suggests that the cyclohexanol
scaffold may have the potential to interact with biological macromolecules.

o Metabolism: Studies in rabbits have shown that isomeric methylcyclohexanols are
metabolized and excreted mainly as their glucuronide conjugates. Specifically, racemic cis-
and trans-2-methylcyclohexanol are both excreted as conjugated trans-2-
methylcyclohexanol.

Potential for Drug Development
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The chiral nature of (1S,2S)-2-methylcyclohexan-1-ol makes it an interesting scaffold for the
design of new therapeutic agents. Its structural similarity to menthol, a compound with known
analgesic, cooling, and other sensory properties, suggests potential applications in areas such
as topical pain relief or as a sensory agent in pharmaceutical formulations.[6] However,
dedicated biological screening is required to elucidate its specific pharmacological profile.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the reviewed literature linking (1S,2S)-2-
methylcyclohexan-1-ol to specific signaling pathways. However, based on the principle of
stereospecificity in drug-receptor interactions, a logical workflow for its investigation can be
proposed.

Mechanism of Action Studies

T Validated Target Signaling Pathway
Target Identification

A

Confirmed Activity

Biological Screening

In Vitro Assays Active Hits Cell-Based Assays
(e.g., Receptor Binding, Enzyme Inhibition) (e.g., Cytotoxicity, Functional Response)

Pure Compound

Synthesis and Characterization

(18,2S)-2-Methyl- Crude Product Purification and
cyclohexan-1-ol Synthesis Characterization
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Caption: Proposed workflow for the investigation of (1S,2S)-2-methylcyclohexan-1-ol's
biological activity.

Conclusion

(1S,2S)-2-methylcyclohexan-1-ol is a chiral molecule with potential for further investigation in
the fields of organic synthesis and medicinal chemistry. While detailed information on its
stereospecific synthesis and biological activity is currently limited in publicly accessible
literature, the general principles of asymmetric synthesis and the biological activities of related
cyclohexanol derivatives provide a strong foundation for future research. This technical guide
summarizes the available knowledge and outlines a logical path forward for elucidating the full
potential of this specific stereocisomer. Further research into efficient and scalable
enantioselective synthetic routes is crucial to enable comprehensive biological evaluation and
unlock its potential applications in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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